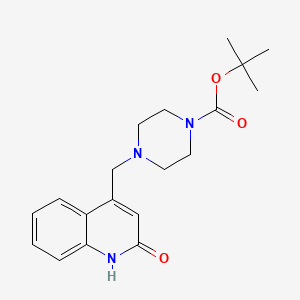

tert-Butyl 4-((2-oxo-1,2-dihydroquinolin-4-yl)methyl)piperazine-1-carboxylate

Description

Systematic IUPAC Nomenclature and Structural Representation

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is derived by deconstructing its molecular architecture into parent and substituent components. The core structure consists of a piperazine ring, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4. At the 1-position of piperazine, a tert-butoxycarbonyl (Boc) group is attached, while the 4-position is functionalized with a methyl group linked to the 4-carbon of a 2-oxo-1,2-dihydroquinoline moiety.

The full systematic name is tert-butyl 4-[(2-oxo-1,2-dihydroquinolin-4-yl)methyl]piperazine-1-carboxylate . This nomenclature adheres to IUPAC priority rules by:

- Identifying piperazine as the parent structure

- Specifying the Boc group (tert-butoxycarbonyl) as a carboxylate ester at position 1

- Describing the 2-oxo-1,2-dihydroquinolin-4-ylmethyl substituent at position 4

The structural formula can be represented as:

O

||

O=C-(O-C(CH2CH3)3) N

| |

N-(CH2-CH2-N-CH2-CH2)-CH2-C6H3(N)-(O)

|

C=O

This two-dimensional representation highlights the critical functional groups: the Boc-protected amine, the piperazine backbone, and the quinolinone-derived substituent.

Alternative Designations and Registry Numbers

This compound is recognized by multiple synonyms and registry identifiers across chemical databases:

The CAS registry number 1396799-30-6 serves as the primary unique identifier in chemical inventories and regulatory documentation. Its association with brexpiprazole—an atypical antipsychotic—suggests utility in synthesizing complex pharmaceutical agents, though detailed pharmacological data falls outside this analysis.

Molecular Formula and Mass Spectrometric Characterization

Experimental and computational analyses confirm the molecular formula as C19H25N3O3 , corresponding to a monoisotopic mass of 343.1896 g/mol . Mass spectrometric characterization reveals key fragmentation patterns and adduct formation:

The 1.0073 Da difference between monoisotopic mass and [M+H]+ aligns with proton addition during electrospray ionization. Fragment ions likely arise from cleavage of the labile Boc group (Δm/z 100.12) and quinolinone ring decomposition (Δm/z 160-180).

Structural confirmation techniques include:

- Nuclear Magnetic Resonance (NMR) : Characteristic shifts for Boc methyl groups (δ 1.4 ppm), piperazine protons (δ 2.4-3.1 ppm), and quinolinone aromatic protons (δ 6.8-8.2 ppm)

- Infrared Spectroscopy : Stretching vibrations at 1680 cm⁻¹ (amide C=O) and 1705 cm⁻¹ (ester C=O)

This data collectively establishes a robust analytical fingerprint for quality control in synthetic applications.

Properties

CAS No. |

1159826-01-3 |

|---|---|

Molecular Formula |

C19H25N3O3 |

Molecular Weight |

343.4 g/mol |

IUPAC Name |

tert-butyl 4-[(2-oxo-1H-quinolin-4-yl)methyl]piperazine-1-carboxylate |

InChI |

InChI=1S/C19H25N3O3/c1-19(2,3)25-18(24)22-10-8-21(9-11-22)13-14-12-17(23)20-16-7-5-4-6-15(14)16/h4-7,12H,8-11,13H2,1-3H3,(H,20,23) |

InChI Key |

KBXRHCXKJSMSEV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)CC2=CC(=O)NC3=CC=CC=C32 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-((2-oxo-1,2-dihydroquinolin-4-yl)methyl)piperazine-1-carboxylate typically involves the following steps:

Formation of the quinoline derivative: The quinoline derivative can be synthesized through a series of reactions starting from commercially available aniline derivatives. The key steps include cyclization and oxidation reactions to form the quinoline core.

Substitution on the piperazine ring: The piperazine ring is then introduced through a nucleophilic substitution reaction. tert-Butyl piperazine-1-carboxylate is reacted with the quinoline derivative under basic conditions to form the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-((2-oxo-1,2-dihydroquinolin-4-yl)methyl)piperazine-1-carboxylate can undergo various types of chemical reactions, including:

Oxidation: The quinoline moiety can be oxidized to form quinoline N-oxide derivatives.

Reduction: The carbonyl group in the quinoline ring can be reduced to form hydroquinoline derivatives.

Substitution: The piperazine ring can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

Oxidation: Quinoline N-oxide derivatives.

Reduction: Hydroquinoline derivatives.

Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds related to the quinoline structure. The derivatives of quinoline, including tert-butyl 4-((2-oxo-1,2-dihydroquinolin-4-yl)methyl)piperazine-1-carboxylate, have shown promise as potential anticancer agents. For instance, research indicates that modifications in the quinoline structure can enhance cytotoxicity against various cancer cell lines, suggesting that this compound may inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest .

Antiviral Properties

Compounds with piperazine and quinoline moieties have been investigated for their antiviral activities. Specifically, piperidine-based derivatives have demonstrated efficacy as inhibitors of influenza virus replication. The structural features of this compound may contribute to its ability to interfere with viral entry or replication processes .

Case Study 1: Anticancer Efficacy

A study conducted on various quinoline derivatives demonstrated that those with piperazine linkages exhibited enhanced cytotoxic effects against breast cancer cell lines. The mechanism was attributed to the ability of these compounds to induce oxidative stress within cancer cells, leading to increased apoptosis rates. The specific compound this compound was noted for its potency compared to other derivatives .

Case Study 2: Antiviral Mechanism Exploration

In a series of experiments aimed at evaluating the antiviral properties of piperazine derivatives, this compound was tested against influenza virus strains. Results indicated that this compound could significantly reduce viral titers in vitro by inhibiting viral replication at early stages post-infection. The study suggested further exploration into the pharmacodynamics and potential therapeutic uses in treating viral infections .

Mechanism of Action

The mechanism of action of tert-Butyl 4-((2-oxo-1,2-dihydroquinolin-4-yl)methyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The quinoline moiety can interact with enzymes and receptors, potentially inhibiting their activity. The piperazine ring can enhance the binding affinity and selectivity of the compound for its targets. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

- The target compound’s quinolinone group distinguishes it from analogs with oxazolidinone (1a), triazolylphenyl (2l), or pyridinone () substituents.

- Bulkier substituents, such as dibenzylamino-cyclohexyl (284), may influence steric hindrance and pharmacokinetics compared to the planar quinolinone moiety.

Stability and Reactivity

- Degradation in Simulated Gastric Fluid: Compound 1a (oxazolidinone derivative) undergoes degradation under acidic conditions, likely due to hydrolysis of the oxazolidinone ring . The target compound’s quinolinone group, while also lactam-based, may exhibit greater stability due to aromatic conjugation.

- Synthetic Stability : Boc-protected piperazines (e.g., ) are generally stable under standard reaction conditions, enabling modular synthesis via coupling reactions.

Implications :

- The quinolinone group in the target compound may interact with biological targets similarly to pyridinone or oxazolidinone derivatives, though activity depends on substituent electronic and steric profiles.

Physicochemical Comparison

*Estimated based on C20H25N3O3. †Predicted using analogous quinolinone derivatives. ‡Quinolinone’s polar lactam may enhance aqueous solubility compared to aromatic substituents.

Biological Activity

tert-Butyl 4-((2-oxo-1,2-dihydroquinolin-4-yl)methyl)piperazine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. The structure features a quinoline core, known for its diverse pharmacological properties, including antitumor, anti-inflammatory, and antimicrobial activities.

The molecular formula of the compound is with a molecular weight of 343.42 g/mol. It is characterized by the presence of a piperazine ring and a quinoline derivative, which contribute to its biological activity.

The biological activity of this compound is likely mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit various enzymes, leading to altered metabolic pathways. For instance, quinoline derivatives have been shown to interact with enzymes involved in cancer progression and inflammation.

- Receptor Modulation : It may act on specific receptors in the body, influencing signaling pathways that regulate cell growth and apoptosis.

- DNA Intercalation : Compounds with a quinoline core can intercalate into DNA, disrupting replication and transcription processes.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For example:

- In vitro Studies : In studies involving various cancer cell lines (e.g., MDA-MB-231 breast cancer cells), quinoline derivatives demonstrated moderate to strong antiproliferative effects with IC50 values indicating their potency against tumor cells .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MDA-MB-231 | 0.03 |

| Compound B | Hela | 0.60 |

Anti-inflammatory Activity

The compound may also exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes. Research has shown that similar compounds can reduce inflammation markers in vitro and in vivo .

Antimicrobial Activity

Quinoline derivatives have been documented for their antimicrobial effects against various pathogens. The mechanism often involves disruption of bacterial cell membranes or inhibition of critical metabolic pathways .

Case Studies

- Case Study on Anticancer Effects : A study investigating the effects of quinoline-based compounds on breast cancer cells revealed that certain structural modifications enhanced their cytotoxicity. The introduction of the piperazine moiety was crucial for improving selectivity towards cancer cells while minimizing toxicity to normal cells .

- Inhibition of Enzymatic Activity : Another study focused on the inhibition of acetylcholinesterase (AChE) by similar compounds, suggesting potential applications in treating neurodegenerative diseases like Alzheimer’s disease . Molecular docking studies indicated strong binding affinity to the active site of AChE.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.